Schistosoma mansoni DHODH Inhibition: Quantitative Advantage Over the 5-Chloro-Analogue
In a chromogen-reduction assay (DCIP, 4-second intervals over 60 seconds) using recombinant Schistosoma mansoni DHODH with dihydroorotate as substrate, 1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 339008-74-1) produced an IC₅₀ of 185 nM [1]. Under the identical assay format, the closely related 5-chloro derivative — 5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 339024-38-3) — showed a significantly weaker IC₅₀ of 541 nM, representing a 2.9-fold loss in potency [2]. This intra-assay comparison isolates the detrimental effect of additional C5 chlorination on the dihydropyridinone ring when targeting SmDHODH.
| Evidence Dimension | SmDHODH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 185 nM |
| Comparator Or Baseline | 5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 339024-38-3): 541 nM |
| Quantified Difference | 2.9-fold lower potency for the 5-chloro analogue |
| Conditions | Recombinant SmDHODH; DCIP chromogen reduction; substrate = dihydroorotate; 4 s intervals × 60 s |
Why This Matters
For antiparasitic DHODH inhibitor programmes, the 4-chlorobenzyl compound free of additional ring halogenation provides nearly three-fold greater target engagement, directly impacting hit-to-lead prioritisation and procurement decisions.
- [1] BindingDB. BDBM50523214 (CHEMBL4560384): 1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, IC₅₀ = 185 nM against SmDHODH. 2021. Available at: https://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50523214 View Source
- [2] BindingDB. BDBM50523215 (CHEMBL4560385): 5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, IC₅₀ = 541 nM against SmDHODH. 2021. Available at: https://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50523215 View Source
